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Hexadecatrienoic acid

Cat. No.: B11827521
M. Wt: 250.38 g/mol
InChI Key: SZQQHKQCCBDXCG-BAHYSTIISA-N
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Description

Overview of Hexadecatrienoic Acid within the Lipid Landscape

This compound (C16:3) is a polyunsaturated fatty acid (PUFA) characterized by its 16-carbon chain and three double bonds. nih.govvulcanchem.com Its specific properties and biological functions are dictated by the location and configuration (cis or trans) of these double bonds. As a member of the long-chain fatty acid family, it is generally insoluble in water and possesses weakly acidic properties. vulcanchem.com Hexadecatrienoic acids are integral components of cell membranes, where they influence fluidity and participate in various metabolic processes. They can be found in a range of organisms, including plants, algae, and microorganisms. ontosight.ai

Historical Context of this compound Discovery and Characterization

The scientific journey to understanding fatty acids began in 1929 with the discovery by George and Mildred Burr that these molecules are essential for health. wikipedia.org This foundational work paved the way for the characterization of numerous fatty acids, including the various forms of this compound. While specific historical details on the initial isolation of each isomer are not extensively documented in single sources, their identification has been a gradual process within the broader exploration of lipid biochemistry. For instance, the presence of this compound has been reported in species such as the glacier buttercup (Ranunculus glacialis), the purple sea urchin (Arbacia punctulata), and spinach (Spinacia oleracea). nih.gov The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS), has been instrumental in distinguishing and characterizing the different isomers of this compound.

Structural Isomerism of this compound in Biological Systems

The precise arrangement of the three double bonds along the 16-carbon chain results in several structural isomers of this compound, each with unique biological relevance.

(7Z,10Z,13Z)-Hexadeca-7,10,13-trienoic Acid (16:3n-3 / 16:3ω3, Roughanic Acid)

Also known as Roughanic acid, this isomer is a notable omega-3 polyunsaturated fatty acid. vulcanchem.comontosight.aicaymanchem.com The "n-3" or "omega-3" designation indicates that the first double bond is located at the third carbon atom from the methyl end of the fatty acid chain. vulcanchem.com

Occurrence and Biological Role: Roughanic acid is found in the leaves of various plants, including Smyrnium olusatrum (Alexanders) and in angiosperms. caymanchem.comlipidmaps.org It serves as a precursor in the biosynthesis of the plant hormone jasmonic acid in Arabidopsis thaliana leaves. caymanchem.comlipidmaps.org In the context of plant biology, a monoglyceride form of this acid, α-(7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid monoglyceride, has been identified as an anti-bolting compound in Japanese radish (Raphanus sativus), where it influences the levels of gibberellins, another class of plant hormones. researchgate.netresearchgate.net While its specific functions are still being elucidated, its polyunsaturated nature suggests a role in modulating cell membrane fluidity and participating in lipid metabolism. ontosight.ai Research applications for this isomer include its use as a biomarker for dietary intake, particularly of spinach, and in studies of lipid biochemistry. vulcanchem.com

Chemical Properties:

PropertyValueSource(s)
Chemical Formula C16H26O2 vulcanchem.comcaymanchem.comnih.gov
Molecular Weight 250.38 g/mol vulcanchem.comnih.gov
IUPAC Name (7Z,10Z,13Z)-hexadeca-7,10,13-trienoic acid nih.gov
Synonyms Roughanic acid, C16:3 n-3, all-cis-7,10,13-Hexadecatrienoic Acid caymanchem.comnih.gov

4,7,10-Hexadecatrienoic Acid (Omega-6 Family)

This isomer belongs to the omega-6 family of fatty acids, meaning its first double bond is located at the sixth carbon from the methyl end. ontosight.ai

Occurrence and Biological Role: 4,7,10-Hexadecatrienoic acid is found in small amounts in various plant and animal tissues, as well as in certain microorganisms like fungi and bacteria. ontosight.ai It is recognized as an intermediate in the biosynthesis of arachidonic acid, a key omega-6 fatty acid. ontosight.ai This pathway is significant as arachidonic acid is a precursor to eicosanoids, such as prostaglandins (B1171923) and leukotrienes, which are involved in inflammation, immune responses, and cardiovascular health. ontosight.ai This fatty acid has been identified in the microalga Dunaliella salina. researchgate.net

Chemical Properties:

PropertyValueSource(s)
Chemical Formula C16H26O2 ontosight.ai
Molecular Weight 250.37 g/mol ontosight.ai
IUPAC Name 4,7,10-hexadecatrienoic acid ontosight.ai
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and hexane (B92381). ontosight.ai

Hydroxylated this compound Derivatives

Hydroxylated fatty acids, or oxylipins, are formed when a hydroxyl group is added to the fatty acid chain. These derivatives are often involved in signaling pathways.

11-Hydroxy-4,7,9-hexadecatrienoic Acid (11-HHDTA)

This is a hydroxylated derivative of a this compound.

Metabolic Pathway and Research Findings: Research has shown that cultured endothelial cells can convert 15-hydroxyeicosatetraenoic acid (15-HETE), a lipoxygenase product of arachidonic acid, into 11-hydroxy-4,7,9-hexadecatrienoic acid. nih.gov This conversion is thought to occur through beta-oxidation. nih.gov Endothelial cells take up 15-HETE and process it into this novel metabolite, which is then less effectively reabsorbed by the cells. nih.gov This finding suggests a mechanism by which endothelial cells can process and modulate the local concentrations of bioactive lipids. nih.gov

8-Hydroxyhexadeca-4,6,10-trienoic Acid (8-HHDTA)

8-Hydroxyhexadeca-4,6,10-trienoic acid (8-HHDTA) is a hydroxylated derivative of this compound that has been identified in specific metabolic contexts. Research indicates that 8-HHDTA emerges as an intermediate metabolite during the degradation of other bioactive lipids.

In studies using human-derived hepatoma cells (HepG2), 8-hydroxy-4,6,10-hexadecatrienoic acid was identified as a product of the beta-oxidation of 6-trans-leukotriene B4 (LTB4) epimers. nih.gov This metabolic process suggests a role for 8-HHDTA within the complex network of fatty acid degradation pathways. nih.gov The compound is also known by the systematic name (4Z,6E,8S,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid, or Tetranor 12-HETE. hmdb.ca While its precise biological function has not been fully elucidated, some data suggest it may be involved in the inflammatory response associated with corneal injuries. hmdb.ca Further research is needed to clarify the specific roles of this molecule.

Other Biologically Relevant Isomers and Conjugates (e.g., 6Z,9Z,12Z-Hexadecatrienoic Acid, this compound Monoglyceride)

Beyond hydroxylated forms, other isomers and conjugated forms of this compound are subjects of significant research interest due to their distinct biological activities in a range of organisms.

(6Z,9Z,12Z)-Hexadecatrienoic Acid

The (6Z,9Z,12Z) isomer of this compound (HTA), a C16:3 n-4 fatty acid, is a notable polyunsaturated fatty acid found in marine microorganisms. researchgate.net Contemporary research has highlighted its presence and functions, particularly in marine diatoms such as Phaeodactylum tricornutum. researchgate.netoup.com Studies indicate its biosynthesis in these organisms is of plastidial origin. oup.com

Key research findings on this isomer include:

Antibacterial Activity : HTA isolated from Phaeodactylum tricornutum has demonstrated antibacterial properties. It is active against various Gram-positive bacteria and also inhibits the growth of the Gram-negative marine pathogen Listonella anguillarum. researchgate.netsemanticscholar.org

Allelopathic Precursor : In diatoms, (6Z,9Z,12Z)-hexadecatrienoic acid serves as a precursor to octadienal, a polyunsaturated aldehyde with allelopathic effects, which can influence the growth of other organisms in its environment. frontiersin.orgfrontiersin.org

Membrane Regulation : The multiple double bonds in its structure contribute to the regulation of biological membrane fluidity and flexibility. This property is crucial for cellular processes including molecular transport and signal transduction pathways. medchemexpress.com

This compound Monoglyceride

A prominent example of a biologically relevant conjugate is α-(7Z,10Z,13Z)-hexadecatrienoic acid monoglyceride. This compound consists of a glycerol (B35011) backbone esterified with (7Z,10Z,13Z)-hexadecatrienoic acid. ontosight.ai

Significant research has identified this monoglyceride as a key plant growth regulator. In studies on radish plants (Raphanus sativus), it was isolated and identified as a potent "anti-bolting compound". oup.comnih.govresearchgate.net Bolting is the process of rapid stem elongation and flowering. The research showed that this compound specifically inhibits the growth of the internode, thereby maintaining the plant in a leaf rosette stage without affecting leaf production at the apical meristem. oup.comnih.gov The concentration of this compound was found to disappear completely after vernalization (exposure to prolonged cold), which subsequently allows bolting to occur, suggesting that its degradation is a trigger for this developmental shift. oup.comoup.com These free fatty acids released from chloroplast membranes are known precursors for the synthesis of jasmonic acid, a plant hormone with various growth-inhibiting activities. oup.comoup.com

Data on Selected this compound Compounds

Compound NameIsomer/DerivativePrimary Source Organism(s)Key Research Finding / Biological Role
8-Hydroxyhexadeca-4,6,10-trienoic Acid Hydroxylated DerivativeHuman hepatoma cells (as a metabolite)Intermediate in the beta-oxidation of 6-trans-LTB4 epimers. nih.gov
(6Z,9Z,12Z)-Hexadecatrienoic Acid Fatty Acid IsomerMarine diatom (Phaeodactylum tricornutum)Exhibits antibacterial activity and acts as a precursor to an allelopathic aldehyde. researchgate.netfrontiersin.orgfrontiersin.org
α-(7Z,10Z,13Z)-Hexadecatrienoic Acid Monoglyceride Monoglyceride ConjugateRadish (Raphanus sativus)Acts as an anti-bolting compound, inhibiting internode elongation in plants. oup.comnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26O2 B11827521 Hexadecatrienoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

(2E,4E,6E)-hexadeca-2,4,6-trienoic acid

InChI

InChI=1S/C16H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-15H,2-9H2,1H3,(H,17,18)/b11-10+,13-12+,15-14+

InChI Key

SZQQHKQCCBDXCG-BAHYSTIISA-N

Isomeric SMILES

CCCCCCCCC/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCC=CC=CC=CC(=O)O

Origin of Product

United States

Occurrence and Biological Distribution of Hexadecatrienoic Acid

Distribution in Terrestrial Plants

In the plant kingdom, the presence of (7Z,10Z,13Z)-hexadecatrienoic acid is a key indicator of the prokaryotic pathway for lipid synthesis within chloroplasts. syntheselabor.denih.gov Plants can be broadly categorized as "16:3 plants," which contain this fatty acid, and "18:3 plants," which lack it. aocs.org

Arabidopsis thaliana as a Model Organism

The model plant Arabidopsis thaliana is a well-studied "16:3 plant." aocs.org In Arabidopsis, hexadecatrienoic acid is found in substantial amounts in the galactolipids of chloroplasts, which are synthesized through the prokaryotic pathway. nih.govnih.govoup.com Research on Arabidopsis mutants has been instrumental in understanding the biosynthesis of this fatty acid. For instance, gly1 mutants exhibit reduced levels of this compound due to a decreased carbon flux through the prokaryotic pathway. nih.govnih.govoup.com Conversely, mutants lacking the EGY1 protease show a significant decrease in this compound content. cas.cz Furthermore, studies on Arabidopsis have revealed that (7Z,10Z,13Z)-hexadecatrienoic acid serves as a precursor for the biosynthesis of the plant hormone jasmonic acid. lipidmaps.org The fatty acid desaturases FAD7 and FAD8, located in the chloroplast envelope, are responsible for the final desaturation step in the synthesis of 16:3, and its accumulation is an indicator of their activity. cas.cz

Presence in Specific Angiosperm Species

This compound has been identified in the leaves of numerous angiosperm species. syntheselabor.decapes.gov.br A study of 110 angiosperm species found that 37 species contained levels ranging from 2-20%, while 36 had trace amounts, and 37 had none. syntheselabor.de This fatty acid is particularly enriched in the monogalactosyl diacylglycerols of leaves. syntheselabor.de

Some of the angiosperm species where this compound has been reported include:

Rape (Brassica napus L.): This was one of the first plants in which 7,10,13-hexadecatrienoic acid was identified. syntheselabor.denih.govnih.govoup.comcapes.gov.brcbs.dk

Potato: Research has detected oxygenated derivatives of this compound in potatoes.

Tobacco: Included in broad studies of angiosperms where its presence has been noted.

Spinach: Identified as containing this compound. hmdb.canih.gov

Cabbage (Brassica oleracea): Roots of cabbage have been found to contain hexadecanoids, which are derivatives of this compound. researchgate.net

Pea (Pisum sativum): Leaves of the pea plant also contain hexadecanoids. researchgate.net

Soybean: Soybean leaves are another source of hexadecanoids. researchgate.net

Radish: Included in surveys of angiosperms for fatty acid composition.

Garden Cress: Another leafy green where this fatty acid is likely present.

Eucommia ulmoides: The leaves of this tree contain this compound, with one study reporting a concentration of 0.85% of the ether extract. nih.govuq.edu.au

It is estimated that approximately 12% of angiosperm species are classified as "16:3 plants." syntheselabor.deaocs.org

Occurrence in Bryophytes

This compound is also found in non-vascular plants like bryophytes. In the model liverwort Marchantia polymorpha , this fatty acid is a precursor to the bioactive jasmonate, dinor-12-oxo-phytodienoic acid (dn-OPDA). dntb.gov.uaunav.edunih.govresearchgate.netresearchgate.net The synthesis of this compound in Marchantia is dependent on an orthologue of the Arabidopsis fatty-acid-desaturase 5 (AtFAD5), indicating a conserved function for this enzyme over 450 million years of evolution. dntb.gov.uanih.govresearchgate.net In mutants where this pathway is blocked, the levels of dn-OPDA are severely depleted. dntb.gov.uanih.govresearchgate.net

Prevalence in Aquatic Phototrophs

This compound is a common fatty acid in many aquatic photosynthetic organisms, including marine and freshwater algae.

Marine Algae and Diatoms

Different isomers of this compound are found in marine algae and diatoms. For example, the diatom Phaeodactylum tricornutum contains the 16:3(Δ6,9,12) isomer, which constitutes about 10% of its total fatty acids. nih.govnih.govoup.comcapes.gov.brcbs.dk This isomer is synthesized in the plastid. nih.govnih.govoup.comcapes.gov.brcbs.dk In contrast, many higher plants have the 16:3(Δ7,10,13) isomer. nih.govnih.govoup.comcapes.gov.brcbs.dk Other marine diatoms where this compound or its derivatives have been identified include:

Thalassiosira weissflogii

Cyclotella didymus

Nitzschia sp.

Cymbella sp.

Navicula sp.

In diatoms, C16 oxylipins, which are derived from this compound, are produced and can have antiproliferative effects. open.ac.uk The production of these compounds is a key feature that distinguishes the oxylipin biosynthesis in diatoms from that of other algae and higher plants. nih.gov

Freshwater Microalgae

Several species of freshwater microalgae are known to produce this compound.

Chlorella species: Chlorella vulgaris KNUA027 has been shown to be rich in this compound (C16:3, ω3), accounting for 11.8% of its fatty acids, which is equivalent to 13.1 mg/g. mbl.or.krresearchgate.net Another species, Chlorella pyrenoidosa, contains 700 mg of this compound per 100g. lab-sunchlorella.com

Micractinium strains: The Antarctic microalga Micractinium variabile KSF0031 has linolenic acid and this compound as its dominant fatty acids. e-algae.org Other Micractinium strains, such as Mc. thermotolerans and Mc. lacustre, also accumulate significant amounts of 7,10,13-hexadecatrienoic acid. mdpi.com

Meyerella strains: Research on various microalgae has included the study of Meyerella strains for their fatty acid composition.

The presence of this compound in these diverse photosynthetic organisms underscores its fundamental role in their biology, particularly in the composition and function of photosynthetic membranes.

Detection in Animal Tissues and Dietary Considerations

This compound (16:3) is a polyunsaturated fatty acid found in small quantities within various animal tissues. ontosight.ai Its presence in animals is primarily a consequence of dietary intake, as animals are generally unable to synthesize certain isomers of this fatty acid, particularly the omega-3 variant, (7Z,10Z,13Z)-hexadecatrienoic acid. syntheselabor.dewikipedia.org This fatty acid is structurally the dinor homologue of the essential alpha-linolenic acid (ALA). syntheselabor.de

The primary producers of this compound are plants, marine algae, and phytoplankton. syntheselabor.dewikipedia.org It enters the animal food chain when these primary producers are consumed. In marine environments, algae and phytoplankton that synthesize this compound are consumed by fish and krill, leading to its accumulation in their tissues. wikipedia.orgresearchgate.net Consequently, fish and fish oils become a significant dietary source of this fatty acid for other animals and humans. semanticscholar.org

In terrestrial ecosystems, this compound is present in leafy green vegetables. kosfaj.org Livestock, particularly grass-fed ruminants, ingest this fatty acid from pasture and forage. kosfaj.orgnih.gov This dietary intake influences the fatty acid composition of their meat and milk. semanticscholar.orgreddit.com In contrast, grain-based diets are typically lower in omega-3 fatty acids and higher in omega-6 fatty acids. nih.gov

Research has shown that once ingested by animals, this compound can be metabolized. Studies conducted on rats demonstrated that (7Z,10Z,13Z)-hexadecatrienoic acid can be chain-elongated to form longer-chain omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). syntheselabor.dewikipedia.org Another isomer, 4,7,10-hexadecatrienoic acid, belongs to the omega-6 family and is an intermediate in the biosynthesis of arachidonic acid. ontosight.ai

The concentration of this compound varies among different animal tissues and species, largely reflecting their diet.

Table 1: this compound Content in Various Animal-Based Foods

Below is an interactive table detailing the amount of this compound found in a 100g edible portion of different animal products.

Food SourceCategoryThis compound (mg/100g)
Japanese sand lance (ameni)Fishes and Shellfishes10
Ayu sweetfish (uruka)Fishes and Shellfishes10
Scallop (boiled)Fishes and Shellfishes9
Japanese bluefish (raw)Fishes and Shellfishes9
Atlantic horse mackerel (boiled)Fishes and Shellfishes9
Horse mackerel (raw)Fishes and Shellfishes9
Short-necked clam (tsukudani)Fishes and Shellfishes8
Pond smelt (tsukudani)Fishes and Shellfishes8
Yellowfin goby (tsukudani)Fishes and Shellfishes8
Japanese sculpin (raw)Fishes and Shellfishes8
Chum salmon (baked)Fishes and Shellfishes7
Dogfish (raw)Fishes and Shellfishes7
Young bluefin tuna (raw)Fishes and Shellfishes6
Source: Whole Food Catalog wholefoodcatalog.info

Table 2: Summary of Research Findings on this compound in Animal Studies

This table summarizes key findings from research involving the administration or detection of this compound in animals.

Animal ModelResearch FocusKey FindingsReference
RatsMetabolismAdministered (7Z,10Z,13Z)-hexadecatrienoic acid was shown to be chain-elongated to form higher omega-3 fatty acids like 18:3. syntheselabor.de
Wistar RatsDietary EffectsDiets including Lepidium sativum seed oil, containing 9.93% (7Z,10Z,13Z)-hexadecatrienoic acid, were found to increase tocopherol levels and antioxidant enzyme activity. nih.gov
RatsPlatelet AggregationDietary feeding of garden cress oil, which contains this compound, was shown to substitute arachidonic acid with alpha-linolenic acid in platelet plasma membranes and reduce platelet aggregation. researchgate.net

Biosynthesis and Metabolic Pathways of Hexadecatrienoic Acid

De Novo Fatty Acid Synthesis and Hexadecatrienoic Acid Formation

The creation of all fatty acids in plants, including the C16 precursors to this compound, begins with the process of de novo synthesis, which occurs exclusively in the plastids. annualreviews.orgsemanticscholar.org This pathway builds fatty acids from simple two-carbon units.

The foundational precursor for de novo fatty acid synthesis is acetyl-coenzyme A (acetyl-CoA). annualreviews.org Within the plastid, acetyl-CoA is carboxylated in a reaction that requires ATP and bicarbonate to form malonyl-CoA. annualreviews.org This conversion is catalyzed by the enzyme acetyl-CoA carboxylase (ACCase), and it represents the first committed and rate-limiting step in the entire fatty acid synthesis cascade. frontiersin.org

Following its formation, the malonyl group from malonyl-CoA is transferred to an acyl carrier protein (ACP) to form malonyl-ACP. The synthesis of the fatty acid chain then proceeds through a series of four recurring reactions: condensation, reduction, dehydration, and another reduction. In the initial cycle, acetyl-CoA serves as the primer, condensing with malonyl-ACP to form a four-carbon chain. In subsequent cycles, the growing acyl-ACP chain is further elongated by the addition of two-carbon units derived from malonyl-ACP, with a molecule of CO2 being released during each condensation step. This cycle repeats until a 16-carbon saturated fatty acid, palmitic acid (16:0), attached to ACP (palmitoyl-ACP) is formed.

Table 1: Key Molecules in the Initial Steps of Fatty Acid Synthesis

MoleculeChemical FormulaRole
Acetyl-CoAC23H38N7O17P3SThe primary building block and primer for fatty acid synthesis.
Malonyl-CoAC24H38N7O20P3SThe two-carbon donor for fatty acid chain elongation.
Acyl Carrier Protein (ACP)ProteinA protein cofactor that carries the growing fatty acid chain.
Palmitic Acid (16:0)C16H32O2A primary product of the fatty acid synthase complex.

In plants, de novo fatty acid synthesis is confined to the plastids. annualreviews.orgnih.gov The primary products, palmitoyl-ACP (16:0-ACP) and oleoyl-ACP (18:1-ACP), can then enter one of two major pathways for glycerolipid assembly: the plastidial (prokaryotic) pathway or the extra-plastidial/eukaryotic pathway, which operates in the endoplasmic reticulum (ER). pnas.organnualreviews.org

The formation of this compound is exclusively a feature of the plastidial pathway . syntheselabor.denih.gov In this pathway, fatty acids synthesized within the plastid are directly incorporated into glycerolipids on a glycerol-3-phosphate backbone, also within the plastid. annualreviews.org The cytosolic (eukaryotic) pathway , on the other hand, begins with the export of fatty acids from the plastid to the cytosol, where they are activated to acyl-CoAs. researchgate.net These are then used for glycerolipid synthesis in the ER. pnas.orgresearchgate.net While the cytosolic pathway is essential for producing phospholipids (B1166683) for various cellular membranes, it does not directly produce 16:3. pnas.org However, there is a significant interplay between the two pathways.

Key Enzymatic Systems Involved in this compound Metabolism

The metabolic fate of this compound is orchestrated by a diverse array of enzymes, each with specific roles in its synthesis, modification, and breakdown. These enzymatic systems are crucial for maintaining cellular homeostasis and for the production of biologically active compounds derived from this fatty acid.

Fatty Acid Desaturases (e.g., AtFAD5, MpFAD5)

Fatty acid desaturases (FADs) are a family of enzymes responsible for introducing double bonds into the acyl chains of fatty acids, a critical step in the synthesis of polyunsaturated fatty acids like this compound. In the model plant Arabidopsis thaliana, the FAD5 desaturase (AtFAD5) is essential for the production of 7Z-hexadecenoic acid, a precursor to this compound. nih.govresearchgate.net The function of FAD5 is conserved across different plant lineages, as evidenced by studies on the liverwort Marchantia polymorpha. nih.govresearchgate.net

In Marchantia polymorpha, an ortholog of AtFAD5, designated as MpFAD5, has been identified and shown to have a conserved function. nih.govresearchgate.net MpFAD5 is required for the synthesis of 7Z-hexadecenoic acid, and mutations in the MpFAD5 gene lead to a blockage of the hexadecanoid pathway, resulting in a significant depletion of dinor-12-oxo-10,15(Z)-phytodienoic acid (dn-OPDA), a bioactive jasmonate derived from this compound. nih.govresearchgate.net This demonstrates that the FAD5-mediated desaturation is an ancient and fundamental step in the biosynthesis of C16 polyunsaturated fatty acids. The absence of this initial desaturation step prevents the subsequent formation of this compound and its derivatives. nih.govresearchgate.net

Key Fatty Acid Desaturases in this compound Precursor Synthesis
EnzymeOrganismFunctionReference
AtFAD5Arabidopsis thalianaSynthesis of 7Z-hexadecenoic acid, a precursor to this compound. nih.govresearchgate.net
MpFAD5Marchantia polymorphaConserved function in the synthesis of 7Z-hexadecenoic acid, essential for the hexadecanoid pathway. nih.govresearchgate.net

Acyl-ACP Thioesterases

Acyl-acyl carrier protein (ACP) thioesterases play a crucial role in terminating fatty acid synthesis within the plastids by hydrolyzing the acyl-ACP thioester bond, thereby releasing free fatty acids. These enzymes exhibit specificity for the chain length and degree of saturation of the acyl-ACP substrate. Plant acyl-ACP thioesterases are broadly classified into two families: FatA and FatB. FatA thioesterases generally show a preference for the unsaturated 18:1-ACP, while FatB thioesterases primarily act on saturated acyl-ACPs. nih.gov

The synthesis of this compound begins with the C16:0 saturated fatty acid, palmitic acid, attached to an acyl carrier protein (16:0-ACP). The release of this precursor from the fatty acid synthase complex is mediated by a FatB-type acyl-ACP thioesterase. nih.gov In many plants, FatB thioesterases exhibit a strong substrate preference for 16:0-ACP over 18:0-ACP. nih.gov This specificity is a key determinant of the fatty acid composition within a plant species. For instance, in cotton, specific GhFatB enzymes with a high preference for 16:0-ACP are responsible for the high levels of palmitic acid in cottonseed oil. nih.gov The activity of these thioesterases provides the initial C16 substrate that is then available for the desaturation steps leading to the formation of this compound. While FatA enzymes have low activity towards 16:1-ACP, the primary role of thioesterases in the context of this compound biosynthesis is to ensure a sufficient pool of C16 fatty acid precursors. nih.gov

Lipoxygenases (LOX) in Initial Oxygenation

Once this compound (specifically the 7Z,10Z,13Z-isomer) is synthesized, it can be further metabolized through the lipoxygenase (LOX) pathway. oup.com Lipoxygenases are non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids. The metabolism of 7,10,13-hexadecatrienoic acid by different plant lipoxygenases has been investigated to understand the initial steps of the hexadecanoid pathway. oup.com

Research has shown that recombinant maize 9-lipoxygenase specifically converts 7,10,13-hexadecatrienoic acid into (7S)-hydroperoxy-8,10,13-hexadecatrienoic acid. In contrast, soybean lipoxygenase 1 produces a mixture of hydroperoxides, with (11S)-hydroperoxy-7,9,12-hexadecatrienoic acid being the major product (91%) and a smaller amount of racemic 14-hydroperoxy-7,10,12-hexadecatrienoic acid (6%). Interestingly, recombinant soybean lipoxygenase 2, which is specific for linoleic acid, shows a lack of specificity towards this compound, producing a variety of hydroperoxides at positions 7, 8, 9, 10, 11, 13, and 14. The initial oxygenation of this compound by LOX is a critical step that commits it to the synthesis of various oxylipins, including jasmonate-related compounds. oup.com

Products of this compound Oxygenation by Plant Lipoxygenases
Lipoxygenase SourceMajor Product(s)Reference
Recombinant Maize 9-LOX(7S)-hydroperoxy-8,10,13-hexadecatrienoic acid
Soybean LOX 1(11S)-hydroperoxy-7,9,12-hexadecatrienoic acid (91%) and racemic 14-hydroperoxy-7,10,12-hexadecatrienoic acid (6%)
Recombinant Soybean LOX 2Mixture of 7-, 8-, 9-, 10-, 11-, 13-, and 14-hydroperoxides

Allene (B1206475) Oxide Synthase (AOS) and Allene Oxide Cyclase (AOC)

Following the initial oxygenation by lipoxygenases, the resulting fatty acid hydroperoxides are further metabolized by two key enzymes in the hexadecanoid pathway: allene oxide synthase (AOS) and allene oxide cyclase (AOC). These enzymes work in concert to convert the linear hydroperoxide into a cyclic compound, which is a precursor to jasmonates.

Allene oxide synthase, a cytochrome P450 enzyme, catalyzes the dehydration of the fatty acid hydroperoxide to form an unstable allene oxide. This allene oxide can then be cyclized by allene oxide cyclase to produce dinor-12-oxo-phytodienoic acid (dn-OPDA). This sequential action of AOS and AOC is fundamental for the biosynthesis of jasmonate-related signaling molecules from this compound in plants like Marchantia polymorpha. nih.gov In this liverwort, dn-OPDA, derived from this compound, is a recognized ligand for the COI1 receptor, initiating downstream signaling pathways. nih.gov

Cytochrome P450 Enzymes

Cytochrome P450 enzymes (P450s) represent a large superfamily of heme-containing monooxygenases that are involved in a wide range of oxidative reactions in plant metabolism. In the context of fatty acid metabolism, P450s play significant roles in both biosynthesis and catabolism. embopress.org Several P450 families, including CYP86 and CYP94, are known to catalyze the hydroxylation of fatty acids. embopress.org

The involvement of P450s in this compound metabolism is primarily associated with its degradation. These enzymes can catalyze the hydroxylation of fatty acids at various positions, including the terminal (ω) carbon and in-chain carbons. nih.gov For instance, CYP704B2 has been shown to catalyze the ω-hydroxylation of C16 and C18 fatty acids. researchgate.net This hydroxylation is often a prerequisite for further oxidation and degradation of the fatty acid chain. The expression of these P450s can be induced by various biotic and abiotic stresses, suggesting a role in stress-related lipid remodeling and signaling. embopress.org

Catabolism and Turnover of this compound

The breakdown of fatty acids in plants, including this compound, primarily occurs through the β-oxidation pathway, which takes place in peroxisomes. This catabolic process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid, generating acetyl-CoA. For unsaturated fatty acids like this compound, additional enzymes are required to handle the double bonds.

The turnover of this compound is particularly relevant in the context of chloroplast membranes, where it is a significant component of galactolipids in "16:3 plants". The fatty acid composition of these membranes is dynamic and can be altered in response to environmental cues such as temperature. This suggests a continuous process of lipid turnover, involving both the synthesis of new lipids and the degradation of existing ones. The regulation of the levels of this compound in chloroplast membranes is crucial for maintaining photosynthetic function under varying conditions. While the precise mechanisms governing the turnover rate of this compound are not fully elucidated, it is clear that a balance between its synthesis and degradation is essential for plant growth and acclimation.

β-Oxidation Processes

In plants, the catabolism of fatty acids, including this compound, occurs exclusively in specialized organelles called peroxisomes through a process known as β-oxidation. oup.com This metabolic pathway systematically shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, which can then be used to generate metabolic energy. oup.comwikipedia.org The degradation of a polyunsaturated fatty acid like this compound follows the core four steps of β-oxidation but requires additional auxiliary enzymes to handle the cis double bonds that are not substrates for the standard enzymes. wikipedia.orgnih.gov

The β-oxidation of this compound (specifically, the all-cis-Δ7,10,13 isomer) involves the following sequence:

Initial Cycles of β-Oxidation: The saturated portion of the fatty acid chain undergoes standard β-oxidation cycles. Each cycle consists of four enzymatic reactions: dehydrogenation by acyl-CoA oxidase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by 3-ketoacyl-CoA thiolase. aocs.org

Encountering the First Double Bond: As the chain is shortened, the process eventually encounters the double bonds. The degradation of unsaturated fatty acids requires specific isomerases and reductases to reconfigure these bonds into a form that the β-oxidation enzymes can process. nih.gov

Role of Auxiliary Enzymes:

Enoyl-CoA Isomerase: When a cis-Δ³ or trans-Δ² double bond is formed after several cycles, enoyl-CoA isomerase converts it to a trans-Δ² double bond, which is a substrate for enoyl-CoA hydratase, allowing β-oxidation to proceed. wikipedia.org

2,4-Dienoyl-CoA Reductase: If the degradation process leads to a 2,4-dienoyl-CoA intermediate (a structure with conjugated double bonds), this enzyme, using NADPH, reduces it to a trans-Δ³-enoyl-CoA. This product is then isomerized by enoyl-CoA isomerase to the trans-Δ² form, re-entering the main pathway. nih.govaocs.org

This sequence of core reactions and auxiliary enzyme interventions continues until the entire this compound molecule is broken down into acetyl-CoA units. This pathway is not only crucial for energy supply, particularly under conditions where photosynthesis is limited, such as extended darkness, but also for the synthesis of signaling molecules like jasmonates, where β-oxidation plays a key role in shortening the precursor side chain. oup.com

Transient Storage in Triacylglycerols During Stress and Senescence

While typically a component of chloroplast membranes, this compound can be temporarily incorporated into triacylglycerols (TAGs) in vegetative tissues, particularly in response to environmental stress and during senescence. nih.govresearchgate.net TAGs are neutral lipids stored in cytosolic lipid droplets and serve as a dynamic reservoir of energy and carbon. nih.gov

Function in Stress Response:

Under various abiotic stresses such as freezing, drought, and heat, plant cells undergo significant remodeling of their membrane lipids. nih.gov This remodeling can lead to the degradation of primary membrane lipids, releasing potentially toxic intermediates like free fatty acids and diacylglycerols (DAGs). researchgate.net To mitigate this cellular damage, plants sequester these intermediates by synthesizing TAGs.

Freezing Stress: During freezing, the enzyme SENSITIVE TO FREEZING2 (SFR2) is activated, leading to the accumulation of DAG from chloroplast membranes. nih.gov This excess DAG is then esterified with a third fatty acid by enzymes like diacylglycerol acyltransferase (DGAT1) to form TAG, which is stored in lipid droplets. This process prevents the accumulation of DAG, which can destabilize membranes. nih.gov

Heat and Drought Stress: Similar mechanisms are observed under heat and drought, where membrane lipids are broken down. The resulting fatty acids, including polyunsaturated ones like this compound, are channeled into TAG synthesis. This prevents the accumulation of cytotoxic free fatty acids and helps maintain membrane integrity. researchgate.netfrontiersin.org

Role During Senescence:

Senescence, or programmed aging, in leaves involves the systematic disassembly of cellular components, including chloroplasts and their thylakoid membranes. This breakdown releases a large quantity of fatty acids from galactolipids. These fatty acids, including this compound, are salvaged and re-esterified into TAGs. This process allows the plant to efficiently recover and store the carbon and energy from the senescing tissues for redistribution to other parts of the plant, such as developing seeds. nih.gov Studies on Arabidopsis mutants with impaired β-oxidation have shown an accumulation of TAGs containing this compound during extended darkness, a condition that mimics senescence, highlighting the interplay between fatty acid breakdown and storage. oup.com

The table below summarizes the conditions that induce the transient storage of fatty acids, including this compound, in TAGs within vegetative tissues.

Stress/ConditionPrimary Effect on MembranesKey Enzymes Involved in TAG SynthesisPurpose of TAG Accumulation
Freezing Degradation of chloroplast galactolipidsSENSITIVE TO FREEZING2 (SFR2), Diacylglycerol Acyltransferase (DGAT1)Sequestration of excess diacylglycerol (DAG) to maintain membrane stability. nih.gov
Drought General membrane lipid remodeling and degradationDiacylglycerol Acyltransferase (DGAT), Phospholipid:diacylglycerol acyltransferase (PDAT)Storage of cytotoxic free fatty acids and DAGs; energy reserve. researchgate.netfrontiersin.org
Heat Remodeling of chloroplastic lipids, release of free fatty acidsHEAT INDUCIBLE LIPASE1, Phospholipid:diacylglycerol acyltransferase (PDAT)Sequestration of toxic free fatty acids derived from membrane degradation. nih.gov
Senescence/Darkness Disassembly of chloroplast membranesMultiple acyltransferasesSalvage and storage of carbon and energy from degraded membranes for redistribution. oup.comnih.gov

This transient storage pathway underscores a critical mechanism for cellular homeostasis, allowing plants to cope with adverse environmental conditions and efficiently recycle resources during developmental processes like senescence.

Biological Functions and Physiological Significance of Hexadecatrienoic Acid and Its Derivatives

Integration into Cellular Membranes and Its Functional Implications

Hexadecatrienoic acid (HTA) is a significant component of cellular membranes, especially within the photosynthetic machinery of plants. Its presence and structural characteristics have profound effects on the biophysical properties of these membranes.

Influence on Membrane Fluidity and Lipid Bilayer Dynamics

Increased membrane fluidity is crucial for the function of membrane-embedded proteins, such as receptors and enzymes, by allowing them to move and change conformation. While general principles suggest that polyunsaturated fatty acids increase membrane fluidity, some studies indicate a nuanced relationship. For instance, research on different fatty acids showed that only those with four or more double bonds significantly increased membrane fluidity and subsequent protein processing in specific cell lines, whereas fatty acids with three or fewer double bonds, including those with a similar structure to HTA, had no measurable effect in that particular system. Nevertheless, the incorporation of cis-unsaturated fatty acids is a well-established mechanism for fluidizing membranes, in contrast to saturated and trans fatty acids, which tend to increase membrane order and decrease fluidity.

Specific Association with Chloroplast Galactolipids and Other Complex Lipids

This compound is particularly notable for its specific and abundant presence within the chloroplasts of so-called "16:3-plants," such as Arabidopsis and potato. In these species, it is found almost exclusively esterified to the sn-2 position of the galactolipid monogalactosyldiacylglycerol (B12364196) (MGDG), a major lipid component of the thylakoid membranes where photosynthesis occurs. Galactolipids, including MGDG and digalactosyldiacylglycerol (B1163852) (DGDG), are the most abundant lipid classes in thylakoid membranes and are essential for chloroplast biogenesis and function.

The synthesis of MGDG containing 16:3 occurs via the "prokaryotic pathway" located within the chloroplast itself. This pathway is distinct from the "eukaryotic pathway," which involves lipid synthesis in the endoplasmic reticulum. The high concentration of HTA in the thylakoid MGDG is significant for the structure and function of photosynthetic complexes. Interestingly, the abundance of 16:3 can differ between tissues; for example, in several Solanaceous species, leaf chloroplasts contain substantial amounts of 16:3 in their MGDG, while fruit chloroplasts from the same plants contain very little. This suggests a developmentally regulated role for this specific fatty acid in membrane composition.

Precursor Role in Bioactive Oxylipin Synthesis

Beyond its structural role in membranes, this compound serves as a crucial precursor for the biosynthesis of a class of signaling molecules known as oxylipins, which are involved in plant defense and development.

Generation of Hydroxy Fatty Acids and Ketols as Signaling Molecules

The enzymatic oxygenation of this compound is a critical step in the production of a class of signaling molecules known as oxylipins. In plants, the lipoxygenase (LOX) pathway is responsible for the conversion of (7Z,10Z,13Z)-hexadecatrienoic acid into various hydroperoxy and hydroxy derivatives. mdpi.comcabidigitallibrary.org

Different plant lipoxygenases exhibit specificity in their action on this compound. For instance, recombinant maize 9-lipoxygenase specifically transforms it into (7S)-hydroperoxide. mdpi.com Soybean lipoxygenase 1, on the other hand, primarily produces (11S)-hydroperoxide (91%) along with a smaller amount of racemic 14-hydroperoxide (6%). mdpi.com Another isoform, soybean lipoxygenase 2, displays less specificity, generating a range of hydroperoxides at positions 7, 8, 9, 10, 11, 13, and 14. mdpi.com These hydroperoxides can then be reduced to their corresponding hydroxy fatty acids, known as hydroxyhexadecatrienoic acids (HHTs). mdpi.com The presence of free HHTs and their ethyl esters has been detected in the seedlings of various plant species, highlighting their physiological relevance. mdpi.com

Ketols, another class of oxylipins, are also generated from polyunsaturated fatty acids through the sequential action of lipoxygenase and allene (B1206475) oxide synthase (AOS), followed by non-enzymatic hydrolysis. aocs.org While for a long time considered by-products of jasmonic acid biosynthesis, recent evidence suggests that ketols function as hormone-like signaling molecules. aocs.org They are implicated in regulating diverse physiological processes, including defense against biotic and abiotic stress. aocs.org Although the direct production of specific signaling ketols from this compound is an area of ongoing research, the established pathways for ketol formation from other polyunsaturated fatty acids suggest a similar potential for this compound-derived ketols to act as signaling molecules in plants. aocs.org

Table 1: Products of this compound Oxygenation by Plant Lipoxygenases
EnzymePrimary Hydroperoxide ProductsReference
Maize 9-Lipoxygenase(7S)-hydroperoxide mdpi.com
Soybean Lipoxygenase 1(11S)-hydroperoxide (91%), 14-hydroperoxide (6%) mdpi.com
Soybean Lipoxygenase 27-, 8-, 9-, 10-, 11-, 13-, and 14-hydroperoxides mdpi.com

Production of Polyunsaturated Aldehydes (e.g., Octadienal)

The breakdown of lipid hydroperoxides, formed from polyunsaturated fatty acids like this compound, can lead to the generation of volatile and non-volatile aldehydes. wikipedia.org This process, known as lipid peroxidation, involves the cleavage of the fatty acid chain. nih.govresearchgate.net The specific aldehydes produced are dependent on the position of the initial hydroperoxide group.

While the direct enzymatic conversion of this compound to the C8 aldehyde, octadienal, is not extensively documented, the general mechanism of aldehyde formation from polyunsaturated fatty acids provides a plausible pathway. The homolytic β-scission of alkoxy radicals derived from allylic hydroperoxides is the accepted mechanism for the formation of short-chain aldehydes. wikipedia.org This cleavage can occur on either side of the alkoxy carbon, leading to a variety of aldehyde products. wikipedia.org Given that this compound is a C16 fatty acid, it is conceivable that specific cleavage of a C16 hydroperoxide could yield a C8 aldehyde such as octadienal. However, further research is needed to confirm the specific enzymes and reaction conditions involved in the production of octadienal from this compound.

Participation in Eicosanoid-Related Pathways (e.g., as an intermediate in arachidonic acid biosynthesis)

Eicosanoids are a group of signaling molecules derived from 20-carbon polyunsaturated fatty acids, with arachidonic acid being a primary precursor in mammals. The biosynthesis of arachidonic acid can occur through the elongation and desaturation of shorter-chain polyunsaturated fatty acids. wur.nl This process involves a series of enzymatic reactions that add two-carbon units (elongation) and introduce double bonds (desaturation). researchgate.netwikipedia.org

This compound, as a C16 polyunsaturated fatty acid, can potentially serve as a substrate for these elongation and desaturation enzymes. The pathway would involve the conversion of this compound (16:3) to longer chain fatty acids through the action of elongase enzymes. wikipedia.org Subsequent desaturation by fatty acid desaturases would then introduce additional double bonds to ultimately form arachidonic acid (20:4). wur.nl While linoleic acid (18:2) is a more commonly cited precursor for arachidonic acid, the enzymatic machinery for fatty acid modification in many organisms has the potential to act on a range of substrates, including C16 polyunsaturated fatty acids. wur.nl Therefore, this compound can be considered a potential intermediate in the biosynthetic pathway leading to the formation of arachidonic acid and subsequently, eicosanoids.

Involvement in Cellular Regulatory Processes

This compound and its metabolic products are deeply integrated into the regulatory networks of the cell, influencing signaling pathways, gene expression, and the maintenance of lipid balance.

Cellular Signaling Pathways

One of the most well-characterized roles of this compound in cellular signaling is its function as a precursor to the plant hormone jasmonic acid and its derivatives, collectively known as jasmonates. gerli.comnih.gov In plants like Arabidopsis thaliana, (7Z,10Z,13Z)-hexadecatrienoic acid is converted to 12-oxo-phytodienoic acid (OPDA) and its dinor-analogue (dn-OPDA) through the octadecanoid pathway. frontiersin.orgwikipedia.org These molecules can then be further metabolized to jasmonic acid. wikipedia.orgdss.go.th

Jasmonates are critical signaling molecules that regulate a wide array of developmental processes and defense responses against pathogens and herbivores. frontiersin.orgnih.gov The signaling pathway is initiated by the perception of jasmonates by a receptor complex, which then triggers a cascade of downstream events, ultimately leading to changes in gene expression. nih.gov Therefore, the biosynthesis of jasmonates from this compound represents a direct link between this fatty acid and the activation of crucial cellular signaling pathways in plants. frontiersin.org

Regulation of Gene Expression (e.g., Defense-Related Genes)

The jasmonate signaling pathway, originating from this compound, plays a pivotal role in the transcriptional regulation of a large number of genes, particularly those involved in plant defense. researchgate.netyoutube.com Upon perception of the jasmonate signal, a family of transcriptional repressors known as Jasmonate ZIM-domain (JAZ) proteins are targeted for degradation. nih.gov The degradation of JAZ proteins releases transcription factors, such as MYC2, which can then activate the expression of jasmonate-responsive genes. nih.gov

These genes encode a variety of defense-related proteins, including protease inhibitors that interfere with insect digestion and enzymes involved in the synthesis of secondary metabolites with antimicrobial or anti-herbivory properties. frontiersin.org The induction of these defense-related genes by the jasmonate signaling cascade, which is fueled by precursors like this compound, is a cornerstone of induced resistance in plants. Current time information in Chicago, IL, US.

Table 2: Key Molecules in the this compound-Derived Jasmonate Signaling Pathway
MoleculeFunctionReference
This compoundPrecursor for jasmonate biosynthesis gerli.comnih.gov
12-oxo-phytodienoic acid (OPDA)Intermediate in jasmonate biosynthesis and a signaling molecule frontiersin.orgwikipedia.org
Jasmonic Acid (JA)Plant hormone involved in defense and development wikipedia.orgdss.go.th
JAZ ProteinsTranscriptional repressors in the jasmonate signaling pathway nih.gov
MYC2Transcription factor that activates jasmonate-responsive genes nih.gov

Lipid Homeostasis and Remodeling

Polyunsaturated fatty acids, including this compound, are integral components of cellular membranes and play a crucial role in maintaining lipid homeostasis. The presence of double bonds in their acyl chains influences the fluidity and flexibility of membranes, which is essential for the proper functioning of membrane-bound proteins and for processes such as molecular transport and signal transduction.

Contributions to Plant Adaptation and Stress Responses

This compound (HTA), a polyunsaturated fatty acid with three double bonds, plays a crucial role in how plants adapt and respond to various environmental challenges. Its presence and modulation within cellular membranes, particularly in the chloroplasts, are central to plant survival under stressful conditions.

High-temperature stress poses a significant threat to plant growth and productivity by disrupting cellular homeostasis. One of the primary cellular components affected by heat is the membrane system. Plants respond to elevated temperatures by remodeling their membrane lipid composition to maintain optimal fluidity and function.

Table 1: General Effects of High-Temperature Stress on Plant Membrane Lipids

Membrane ParameterResponse to High-Temperature StressPhysiological Significance
Fatty Acid Unsaturation General decrease in the degree of unsaturation.Helps to decrease membrane fluidity and maintain membrane integrity at elevated temperatures.
This compound (16:3) Potential decrease in relative abundance in some lipid classes.Contributes to the overall decrease in unsaturation to stabilize thylakoid membranes.
Membrane Fluidity Tends to increase due to thermal energy.Lipid remodeling aims to counteract this increase to prevent excessive permeability and leakage.
Heat-Shock Protein (HSP) Induction Upregulated expression of HSPs. mdpi.comProtects cellular proteins from heat-induced damage and assists in refolding. nih.gov

This compound is a pivotal molecule in the plant's defense arsenal (B13267) against a wide array of biotic stressors, including pathogenic fungi, bacteria, and herbivorous insects. researchgate.netapsnet.org Its primary role in defense is as a precursor for the synthesis of jasmonic acid (JA) and its derivatives, collectively known as jasmonates. Jasmonates are potent signaling molecules that regulate the expression of a vast number of defense-related genes.

The biosynthesis of jasmonic acid from this compound occurs through the octadecanoid pathway, which is initiated in the chloroplasts. Upon perception of a pathogen or pest attack, specific lipases are activated, releasing HTA from galactolipids in the chloroplast membranes. The free HTA is then converted through a series of enzymatic steps into 12-oxo-phytodienoic acid (OPDA), a key intermediate. OPDA can then be further metabolized to jasmonic acid in the peroxisomes.

Jasmonates orchestrate a wide range of defense responses, including:

Induction of defense gene expression: Jasmonates activate the transcription of genes encoding pathogenesis-related (PR) proteins, which have antimicrobial properties. researchgate.net

Synthesis of secondary metabolites: They stimulate the production of various defensive compounds such as alkaloids, terpenoids, and glucosinolates, which can be toxic or deterrent to herbivores and pathogens. semanticscholar.org

Production of proteinase inhibitors: Jasmonates trigger the synthesis of proteinase inhibitors that interfere with the digestion of plant tissues by insects.

Recruitment of beneficial organisms: Volatile compounds released in response to jasmonate signaling can attract natural enemies of herbivorous insects, such as parasitic wasps.

Recent research also suggests that intermediates of the jasmonate pathway, such as OPDA derived from HTA, can have signaling functions independent of jasmonic acid, further highlighting the complexity of HTA's role in plant defense.

Table 2: Role of this compound in Plant Defense Against Biotic Stressors

Defense MechanismRole of this compound (HTA)Key Downstream Effectors
Jasmonate Signaling Precursor for the biosynthesis of jasmonic acid (JA) and its derivatives.Jasmonic acid (JA), Jasmonoyl-isoleucine (JA-Ile), 12-oxo-phytodienoic acid (OPDA).
Gene Expression Indirectly regulates the expression of defense-related genes via the jasmonate pathway.Pathogenesis-related (PR) proteins, defensins. researchgate.net
Metabolite Production Indirectly stimulates the synthesis of defensive secondary metabolites.Alkaloids, terpenoids, glucosinolates. semanticscholar.org
Anti-herbivore Defense Indirectly induces the production of proteinase inhibitors.Trypsin inhibitors, chymotrypsin (B1334515) inhibitors.

Beyond its specific roles in high-temperature and biotic stress responses, this compound is integral to a plant's general ability to tolerate a wide range of abiotic stresses, including cold, drought, and salinity. mdpi.com The common thread among these stress responses is the necessity for the plant to adjust the physical properties of its cellular membranes through lipid remodeling. nih.gov

In response to cold stress, for instance, plants often increase the proportion of unsaturated fatty acids, including HTA, in their membranes. This adaptation increases membrane fluidity, which is crucial for the proper function of membrane-bound enzymes and transport proteins at low temperatures. Conversely, under drought or salt stress, the changes in HTA content can be more complex, contributing to the stabilization of membranes and the prevention of ion leakage.

Table 3: this compound in General Abiotic Stress Responses

Abiotic StressGeneral Change in HTA/UnsaturationPhysiological Advantage
Cold Stress Increase in the proportion of unsaturated fatty acids, including HTA. mdpi.comIncreases membrane fluidity to counteract the rigidifying effect of low temperatures. nih.gov
Drought Stress Complex changes in HTA content, often contributing to membrane stabilization.Helps to maintain membrane integrity and reduce water loss.
Salt Stress Alterations in HTA levels as part of lipid remodeling to prevent ion leakage.Contributes to maintaining ion homeostasis and cellular function under high salinity.

Influence on Plant Development and Physiology (e.g., Flowering, Germination, Senescence, Pollen Development)

This compound and its derivatives, particularly the jasmonates, are not only involved in stress responses but also play significant roles in regulating various aspects of plant growth and development. nih.gov These phytohormones act as signaling molecules that interact with other hormonal pathways to control key life cycle transitions.

Pollen Development: The synthesis of jasmonic acid from HTA is critical for normal pollen development and fertility in many plant species. Mutants deficient in HTA or jasmonate biosynthesis often exhibit male sterility due to defects in pollen maturation and anther dehiscence. This highlights the essential role of HTA-derived signals in reproductive success.

Flowering: Jasmonates can influence the timing of flowering, often in a complex interplay with other environmental cues and hormonal pathways. While not the primary determinant of flowering time, jasmonate signaling can modulate the expression of key flowering-related genes.

Germination: The balance between different hormones, including jasmonates and abscisic acid, can influence seed dormancy and germination. HTA-derived jasmonates can act as negative regulators of germination under certain conditions, ensuring that seeds only sprout when environmental conditions are favorable.

Senescence: Senescence, or programmed aging, is a natural developmental process in plants that is tightly regulated by hormones. researchgate.net Jasmonates are known to be potent promoters of senescence, particularly in leaves. nih.govmdpi.com Increased levels of jasmonic acid can accelerate the breakdown of chlorophyll (B73375) and other cellular components, allowing the plant to remobilize nutrients from aging tissues to developing parts of the plant, such as seeds and fruits.

Table 4: Developmental and Physiological Processes Influenced by this compound-Derived Jasmonates

Developmental ProcessRole of HTA-Derived JasmonatesGeneral Outcome of Jasmonate Action
Pollen Development Essential for proper pollen maturation and anther dehiscence.Promotes male fertility and reproductive success.
Flowering Modulates the expression of flowering time genes.Can influence the transition from vegetative to reproductive growth.
Germination Can act as a negative regulator of seed germination.Helps to maintain seed dormancy until conditions are optimal for growth.
Senescence Promotes the senescence of leaves and other organs. nih.govmdpi.comFacilitates nutrient remobilization from aging tissues.

Advanced Research Methodologies for Hexadecatrienoic Acid Studies

Sample Preparation and Chemical Derivatization for Analysis

The initial step in the analysis of hexadecatrienoic acid involves its extraction from the sample matrix. Common extraction procedures for lipids, including HDTA, utilize organic solvents with varying polarities. Methods such as the Folch or Bligh-Dyer techniques, which employ chloroform (B151607) and methanol (B129727) mixtures, are frequently used to isolate lipids from tissues or cells. nih.gov

Due to the inherent polarity and low volatility of free fatty acids like HDTA, direct analysis by certain techniques, particularly gas chromatography, is challenging. scioninstruments.comoup.com These properties can lead to poor chromatographic peak shape (tailing) and reduced sensitivity. chromatographyonline.com To overcome these limitations, chemical derivatization is a crucial sample preparation step. scioninstruments.comyoutube.com This process involves converting the carboxylic acid group of HDTA into a less polar and more volatile ester. chromatographyonline.comyoutube.com

The most common derivatization method is esterification, which converts the fatty acid into a fatty acid methyl ester (FAME). oup.comchromatographyonline.comnih.gov This is often achieved by reaction with reagents such as methanol in the presence of an acid catalyst like sulfuric acid or boron trifluoride. jppres.com Other derivatization techniques include:

Silylation: This process replaces the acidic hydrogen of the carboxyl group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. Silylation increases volatility and thermal stability, making the analyte more suitable for GC analysis. scioninstruments.comyoutube.com

Acylation: This method reduces the polarity of the fatty acid by introducing an acyl group. It is particularly useful for adding fluorinated groups to the molecule, which enhances detectability by an electron capture detector (ECD). scioninstruments.com

Pentafluorobenzyl (PFB) ester formation: Derivatization with pentafluorobenzyl bromide is employed to create PFB esters, which are highly sensitive to electron capture detection and are suitable for negative chemical ionization mass spectrometry, allowing for trace-level quantification. nih.govlipidmaps.org

The choice of derivatization reagent and method depends on the analytical technique to be used and the specific requirements of the study. chromatographyonline.com Following derivatization, the sample is typically concentrated and reconstituted in a suitable solvent for injection into the analytical instrument. lipidmaps.org

Chromatographic and Spectrometric Analytical Techniques

A variety of analytical techniques are employed for the separation, identification, and quantification of this compound. The selection of a particular method is often dictated by the complexity of the sample matrix, the required sensitivity, and the need for structural elucidation.

Gas chromatography is a cornerstone technique for the analysis of fatty acids, including this compound, primarily due to its high resolution and sensitivity. nih.govoup.com For GC analysis, HDTA is almost invariably converted to its more volatile fatty acid methyl ester (FAME) derivative. nih.govjppres.com The separation in GC is achieved on a capillary column, where the stationary phase is a key factor. High-polarity columns, such as those with a stationary phase of nitroterephthalic acid-modified polyethylene (B3416737) glycol (e.g., DB-FFAP) or those with a high cyanopropyl content, are commonly used for FAME analysis as they provide excellent separation of saturated, monounsaturated, and polyunsaturated fatty acid methyl esters. nih.govresearchgate.net

The Flame Ionization Detector (FID) is the most common detector used for the quantification of FAMEs. nih.govoup.comjppres.com The FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon entering the detector. This allows for accurate quantification of HDTA when calibrated with appropriate standards. nih.gov The method is validated for parameters such as linearity, precision, accuracy, and sensitivity to ensure reliable results. jppres.comnih.gov

Table 1: Example GC-FID Parameters for Fatty Acid Analysis

Parameter Condition
Column High-polarity capillary column (e.g., HP-88, 60 m x 0.25 mm ID, 0.2 µm film thickness) nih.govnih.gov
Carrier Gas Helium or Hydrogen nih.gov
Injector Temperature 250 °C nih.gov
Detector Temperature 270 °C - 300 °C nih.gov
Oven Temperature Program Initial temperature held, then ramped to a final temperature (e.g., 170°C to 240°C) nih.gov

| Injection Mode | Split or Splitless nih.gov |

This table presents typical parameters and may vary depending on the specific application and instrument.

High-Performance Liquid Chromatography (HPLC) offers an alternative to GC for the analysis of fatty acids. nih.gov A significant advantage of HPLC is its ability to analyze underivatized fatty acids, thereby simplifying sample preparation. thermofisher.com However, derivatization is often employed to enhance the detectability of fatty acids, especially when using UV-Visible detectors. researchgate.netcerealsgrains.org Common derivatization reagents for HPLC include those that introduce a chromophore, such as p-bromophenacyl bromide, allowing for sensitive detection at specific wavelengths. cerealsgrains.org

Reversed-phase HPLC is the most common mode of separation, typically using a C18 or C30 column. thermofisher.comresearchgate.net The mobile phase usually consists of a mixture of acetonitrile (B52724) and water, often with additives like ammonium (B1175870) acetate (B1210297) to improve ionization for mass spectrometry detection. nih.gov In addition to UV detectors, HPLC systems can be coupled with other detectors like the Charged Aerosol Detector (CAD), which provides a consistent response for non-volatile analytes and is not dependent on their optical properties. thermofisher.com

Mass spectrometry is a powerful detection technique that provides information about the molecular weight and structure of analytes. When coupled with a chromatographic separation method, it becomes a highly specific and sensitive tool for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. nih.govoup.comessencejournal.com After separation of the HDTA derivative (usually the FAME) on the GC column, the analyte enters the mass spectrometer. Electron ionization (EI) is a common ionization technique used in GC-MS, which generates a characteristic fragmentation pattern for each compound. nih.govjeol.com This fragmentation pattern, or mass spectrum, serves as a "fingerprint" that can be compared to spectral libraries (e.g., NIST) for positive identification. essencejournal.comresearchgate.net GC-MS is not only used for identification but also for quantification, often by selected ion monitoring (SIM) for enhanced sensitivity. lipidmaps.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly utilized technique for lipid analysis. nih.govnih.gov LC-MS/MS can analyze a wide range of lipid species, including HDTA, often in their native form without the need for derivatization. nih.gov The analysis is typically performed using an electrospray ionization (ESI) source, which is a soft ionization technique that keeps the molecule intact, usually as a deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this technique, a specific precursor ion (e.g., the molecular ion of HDTA) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), is highly selective and sensitive, allowing for accurate quantification of HDTA even in complex biological matrices like plasma. jsbms.jp

Table 2: Comparison of Mass Spectrometry Techniques for HDTA Analysis

Technique Derivatization Ionization Method Key Advantages
GC-MS Typically required (FAMEs) nih.govessencejournal.com Electron Ionization (EI) nih.govjeol.com High resolution, structural information from fragmentation, extensive libraries for identification. essencejournal.comresearchgate.net

| LC-MS/MS | Often not required nih.govnih.gov | Electrospray Ionization (ESI) nih.gov | High sensitivity and specificity (MRM), suitable for complex matrices, can analyze a broad range of lipids. nih.govjsbms.jp |

This is a general comparison and specific applications may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used for the structural elucidation and quantification of fatty acids. nih.govaocs.org Both proton (¹H) and carbon-13 (¹³C) NMR are employed. In ¹H NMR, the chemical shifts and coupling constants of the protons provide detailed information about the structure of the fatty acid, including the positions of double bonds and the length of the alkyl chain. nih.govaocs.org For instance, olefinic protons of double bonds resonate in a specific region of the spectrum (around 5.3-6.4 ppm). nih.gov

¹³C NMR provides information on the carbon skeleton of the molecule. nih.govaocs.org The chemical shift of each carbon atom is sensitive to its local chemical environment, allowing for the determination of the number of carbon atoms, the presence of double bonds, and the position of the carboxyl group. spectrabase.com While NMR is generally less sensitive than mass spectrometry, it is an invaluable tool for the unambiguous structural confirmation of novel or unusual fatty acids and for quantitative analysis without the need for specific standards. nih.gov

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile technique used for the separation of lipids based on their polarity. aocs.orgrockefeller.edunih.gov In the context of this compound analysis, TLC is primarily used as a preparative step to isolate and purify HDTA or different lipid classes from a complex mixture before further analysis by other techniques like GC or MS. aocs.org

The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate. rockefeller.edunih.gov The lipid extract is applied to the bottom of the plate, which is then placed in a developing chamber containing a solvent system (mobile phase). rockefeller.edu For the separation of neutral lipids, a nonpolar mobile phase, such as a mixture of hexane (B92381) and diethyl ether, is often used. aocs.org As the solvent moves up the plate by capillary action, the different lipid components of the mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. rockefeller.edu The separated lipids can be visualized using various reagents, such as phosphomolybdic acid or iodine vapor, and the band corresponding to the desired fatty acid can be scraped from the plate and the compound eluted for further analysis. aocs.orgrockefeller.edu Silver ion TLC (Ag-TLC) is a specific application where the silica gel is impregnated with silver nitrate, which allows for the separation of fatty acids based on the number and configuration of their double bonds. aocs.org

Isotopic Labeling Approaches for Metabolic Tracing (e.g., ¹³C-Labeling, Deuterium (B1214612) Labeling)

Isotopic labeling is a powerful technique for elucidating metabolic pathways by tracing the journey of atoms from precursor molecules to downstream products. medrxiv.org Stable isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) are introduced into a biological system, and their incorporation into metabolites, such as this compound, is monitored, typically by mass spectrometry. bioscientifica.com This approach allows for the quantitative analysis of metabolic fluxes and the identification of active biosynthetic routes. nih.gov

¹³C-Labeling: In ¹³C-labeling studies, cells or organisms are supplied with a substrate, such as glucose or acetate, that has been enriched with ¹³C. youtube.com As these precursors are metabolized, the ¹³C atoms are incorporated into newly synthesized molecules. By analyzing the mass isotopologue distribution (MID) of fatty acids, researchers can determine the contribution of the labeled precursor to their de novo synthesis. nih.govbiorxiv.org For instance, studies amending microbial communities with ¹³C-labeled dissolved organic matter have successfully traced the incorporation of carbon into various fatty acids, including the related compound hexadecatetraenoic acid (16:4), revealing its active synthesis by specific microorganisms. researchgate.net This methodology is crucial for mapping the flow of carbon through the intricate network of lipid metabolism. nih.gov

Deuterium Labeling: Deuterium labeling, often using deuterated water (D₂O), is particularly effective for measuring de novo lipogenesis. bioscientifica.comacs.org Hydrogen atoms from body water are incorporated into fatty acids during their synthesis, primarily via the cofactor NADPH. nih.govresearchgate.net When D₂O is administered, the deuterium is incorporated into the carbon-hydrogen bonds of the growing acyl chain. acs.orgnih.gov The extent of deuterium enrichment in fatty acids provides a quantitative measure of their synthesis rate. bioscientifica.com This technique has been instrumental in studying fatty acid metabolism in vivo, offering a way to measure synthesis rates under physiological conditions without knowing the specific carbon precursors involved. acs.org While specific studies focusing solely on this compound are less common, the principles and methods are directly applicable, allowing researchers to quantify its synthesis by tracing deuterium incorporation from D₂O into the C16 fatty acid backbone. researchgate.net

Genetic and Molecular Biology Techniques

Genetic and molecular tools have been indispensable for identifying the genes and enzymes involved in this compound metabolism and for understanding their regulation.

The analysis of mutant organisms deficient in specific genes provides direct evidence for gene function. In the context of this compound, the study of mutants in Arabidopsis thaliana and Marchantia polymorpha has been particularly illuminating.

Mpfad5 Mutants of Marchantia polymorpha : In the liverwort Marchantia polymorpha, researchers identified an ortholog of the AtFAD5 gene, which encodes a fatty acid desaturase. Loss-of-function mutants, termed Mpfad5, were generated using CRISPR-Cas9 technology. Analysis of these mutants revealed a dramatic reduction in this compound (16:3n3) levels, indicating that MpFAD5 is the enzyme responsible for its synthesis. The Mpfad5 mutants exhibited paler green coloration and retarded growth compared to the wild type, underscoring the importance of this compound for normal plant development and chloroplast function.

Table 1. Comparison of Mutant Lines with Altered this compound Levels
Mutant LineOrganismAffected Gene/LocusPrimary Biochemical DefectKey PhenotypeReference
gly1Arabidopsis thalianaGLY1Reduced supply of glycerol-3-phosphate (G3P) in chloroplastsReduced levels of this compound; decreased flux through the prokaryotic lipid synthesis pathway nih.govresearchgate.net
Mpfad5Marchantia polymorphaMpFAD5 (Fatty Acid Desaturase 5)Deficiency in the desaturase enzyme converting palmitic acid to this compoundExtremely low levels of this compound; paler color and retarded growth nih.gov

Gene expression profiling, or transcriptomics, allows for the genome-wide analysis of gene activity in response to specific stimuli or in different genetic backgrounds. This approach has been used to understand how dietary fatty acids modulate cellular functions by altering gene transcription. Studies in mice have shown that various fatty acids, including the polyunsaturated fatty acid C18:3, can have pronounced effects on cardiac gene expression. nih.govwur.nl A significant portion of these transcriptional changes are mediated by peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are ligand-activated transcription factors that play a crucial role in lipid metabolism. nih.govwur.nl

In plant systems, transcriptomic analyses have helped connect the expression of specific genes to the biosynthesis of 16-carbon unsaturated fatty acids. For example, the expression of FATTY ACID DESATURASE 5 (FAD5) is essential for the production of these fatty acids in Arabidopsis. nih.gov Gene profiling studies in various organisms help identify networks of co-regulated genes involved in fatty acid synthesis, transport, and degradation, providing a broader understanding of the cellular response to and regulation of lipids like this compound. nih.govmdpi.com

In vitro enzymatic assays are crucial for characterizing the specific function and kinetic properties of enzymes involved in metabolic pathways. These assays involve isolating a specific enzyme and measuring its activity in a controlled laboratory setting, outside of a living organism. For this compound biosynthesis, assays for fatty acid desaturases and thioesterases are particularly relevant.

For example, the function of the FAD5 desaturase was confirmed by expressing the fad5 gene in a heterologous system like Saccharomyces cerevisiae (yeast) and demonstrating its ability to convert a specific substrate. researchgate.net A typical desaturase assay involves incubating the recombinant enzyme with its substrate (e.g., palmitic acid attached to a carrier protein) and necessary cofactors (e.g., NADH or NADPH, oxygen) and then analyzing the products using techniques like gas chromatography-mass spectrometry (GC-MS) to detect the formation of the desaturated fatty acid.

Similarly, thioesterase activity, which is responsible for releasing the completed fatty acid chain from the fatty acid synthase complex, can be measured using a spectrophotometric assay with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.gov DTNB reacts with the free coenzyme A (CoA) released by the thioesterase, producing a colored product that can be quantified to determine the enzyme's activity. nih.gov These assays are fundamental for confirming the function of genes identified through genetic screens and for understanding the biochemical properties of the enzymes they encode. nih.gov

Genome-Wide Association Studies (GWAS) are used to identify associations between genetic variants (like single nucleotide polymorphisms, or SNPs) across the genome and a specific trait. When combined with lipidomics—the large-scale measurement of all lipid species in a biological sample—this approach can uncover genetic loci that control the levels of specific lipids. nih.govmedrxiv.org

Numerous lipidomics-GWAS have been conducted in humans and other organisms, identifying hundreds of genetic loci associated with variations in plasma lipid levels. nih.govnih.gov These studies have successfully linked genes involved in desaturation, elongation, and transport to the abundance of various fatty acids. medrxiv.orgnih.gov For example, GWAS in cattle and pigs have identified SNPs in or near genes like stearoyl-CoA desaturase (SCD) that are strongly associated with the ratio of saturated to monounsaturated fatty acids. nih.govplos.org A GWAS on the shea tree identified quantitative trait nucleotides (QTNs) associated with the content of palmitic acid (C16:0), the direct precursor to this compound. nih.gov While a GWAS specifically targeting this compound has not been highlighted, the methodology provides a powerful, unbiased approach to discover novel genes and pathways that regulate its concentration in different populations.

Computational and In Silico Approaches (e.g., Molecular Docking for Ligand-Receptor Interactions)

Computational, or in silico, methods are increasingly used to predict and analyze biological interactions at a molecular level. Molecular docking is a key technique in this area, used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as a fatty acid) when it binds to a second molecule (a receptor, typically a protein). nih.gov

This compound, like other long-chain fatty acids, is a potential ligand for nuclear receptors like PPARs and G protein-coupled receptors such as GPR120 (also known as FFA4). nih.govkoreascience.kr These receptors are important drug targets for metabolic diseases. A molecular docking study investigating the interaction of nine different omega-3 fatty acids with the human GPR120 receptor included this compound. researchgate.net The simulation predicted how the fatty acid fits into the receptor's binding pocket and estimated its binding energy. The results indicated that this compound forms hydrogen bonds with key amino acid residues (ARG327 and ARG328) and engages in hydrophobic interactions with another residue (TRP339) within the GPR120 binding site. researchgate.net Such in silico studies provide valuable hypotheses about ligand-receptor interactions that can guide further experimental validation and aid in the design of new therapeutic agents. nih.govsemanticscholar.org

Table 2. Molecular Docking Simulation Results for this compound with GPR120 Receptor
LigandReceptorBinding Energy (kcal/mol)Interacting Amino Acid Residues (Hydrogen Bonds)Interacting Amino Acid Residues (Hydrophobic)Reference
This compoundGPR120-7.18ARG327, ARG328TRP339 researchgate.net

Lipidomics-Based Experimental Design and Data Analysis for this compound Studies

The study of this compound (C16:3), a polyunsaturated fatty acid with several isomers of biological importance, requires sophisticated research methodologies. Lipidomics, the large-scale study of lipids in biological systems, provides a powerful framework for investigating the roles, metabolism, and alterations of this compound in various organisms. A well-designed lipidomics experiment, coupled with robust data analysis, is crucial for generating accurate and meaningful insights.

Experimental Design in Lipidomics

A typical lipidomics workflow for the analysis of this compound involves several key stages, from sample handling to instrumental analysis.

Sample Preparation: The initial and critical step is the extraction of lipids from the biological matrix. The choice of extraction method depends on the sample type (e.g., plant tissue, marine organisms, plasma) and the specific lipid classes of interest. A commonly used method is a modified Folch or Bligh-Dyer extraction, which uses a chloroform/methanol/water solvent system to partition lipids from other cellular components. It is essential to minimize lipid degradation during this process by working at low temperatures and using antioxidants.

Chromatographic Separation: Following extraction, the complex lipid extract is often separated using chromatographic techniques to reduce sample complexity and improve the detection of individual lipid species.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for fatty acid analysis. For GC-MS, fatty acids, including this compound, are typically derivatized to form more volatile fatty acid methyl esters (FAMEs). The FAMEs are then separated on a GC column and detected by a mass spectrometer. This method allows for the quantification and identification of different fatty acid isomers based on their retention times and mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool, particularly for the analysis of intact complex lipids containing this compound. Reversed-phase LC is often employed to separate lipids based on their hydrophobicity. The separated lipids are then ionized, commonly using electrospray ionization (ESI), and analyzed by a mass spectrometer. High-resolution mass spectrometry is particularly valuable for the accurate identification of lipid species.

Mass Spectrometry Analysis: Mass spectrometry is the core analytical technique in lipidomics. For this compound studies, tandem mass spectrometry (MS/MS) is often employed to obtain structural information, which is crucial for distinguishing between different isomers (e.g., 7,10,13-hexadecatrienoic acid and 6,9,12-hexadecatrienoic acid).

Data Analysis in Lipidomics

The data generated from lipidomics experiments are vast and complex, necessitating sophisticated data analysis strategies. The general workflow includes data preprocessing, statistical analysis, and biological interpretation.

Data Preprocessing: Raw data from the mass spectrometer undergoes several preprocessing steps, including:

Peak Picking: Identifying the signals corresponding to lipid species.

Peak Alignment: Correcting for variations in retention time across different samples.

Normalization: Adjusting the data to account for variations in sample amount and instrument response.

Statistical Analysis: A variety of statistical methods are used to identify significant changes in this compound levels or the levels of lipids containing this fatty acid. These can range from simple univariate analyses (e.g., t-tests, ANOVA) to more complex multivariate analyses such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA). These multivariate methods are particularly useful for identifying patterns and discriminating between different experimental groups.

Lipid Identification and Annotation: Identifying the detected lipid species is a major challenge in lipidomics. This is typically achieved by matching the experimental mass spectral data against lipid databases such as LIPID MAPS. The fragmentation pattern obtained from MS/MS analysis is critical for the confident identification of the fatty acid composition and the position of double bonds within the this compound moiety.

Detailed Research Findings

Lipidomics studies have provided valuable insights into the distribution and abundance of this compound in various biological systems.

This compound in Plants: Arabidopsis thaliana, a model organism for plant biology, is known to contain significant amounts of (7Z,10Z,13Z)-hexadecatrienoic acid (16:3) in its photosynthetic tissues. This fatty acid is a key component of chloroplast lipids, particularly monogalactosyldiacylglycerol (B12364196) (MGDG). Lipidomics studies have revealed that the fatty acid composition of Arabidopsis leaves can fluctuate. For example, in mutant lines of Arabidopsis thaliana lacking the EGY1 protease, a significant decrease in the content of this compound (C16:3) has been observed, alongside an overaccumulation of linolenic acid (C18:3) sdu.dk.

Table 1: Relative Content of Fatty Acids in Arabidopsis thaliana Wild-Type (WT) and egy1 Mutants

Fatty AcidWT (Relative Content %)egy1 Mutant (Relative Content %)
C16:015.215.5
C16:12.11.8
C16:23.52.1
C16:312.83.4
C18:01.51.6
C18:12.92.0
C18:215.812.5
C18:346.261.1

This compound in Microalgae: Microalgae are a rich source of polyunsaturated fatty acids. Lipidomic profiling of various microalgae species has shown that the fatty acid composition can vary significantly. For instance, in the microalga Chlorella zofingiensis, it was observed that under high-light stress conditions, the level of C18:1 increased, while the content of C16:3 decreased by approximately 50% frontiersin.org. This highlights the dynamic nature of lipid metabolism in response to environmental changes. A comprehensive lipidomic analysis of three edible microalgae, Spirulina platensis, Chlorella vulgaris, and Schizochytrium limacinum, revealed that S. platensis and C. vulgaris had a predominance of fatty acids 18:2 and 18:3 in their glycolipids nih.gov.

Table 2: Fatty Acid Composition of Total Lipids in Selected Microalgae (Relative %)

Fatty AcidChlorella pyrenoidosaNannochloropsis oceanica
C16:025.128.4
C16:18.215.7
C18:110.35.6
C18:218.53.2
C18:322.41.1
C20:5 (EPA)-35.8

Data adapted from a study identifying characteristic fatty acids for TAG quantification, which may not fully represent the entire fatty acid profile but highlights key components. frontiersin.org

This compound in Marine Invertebrates: Marine invertebrates are known to contain a diverse array of lipids. Lipidomics studies are increasingly being used to characterize the lipid profiles of these organisms biosoil.ru. While detailed quantitative data for this compound across a wide range of marine invertebrates is still emerging, studies on krill oil have indicated the presence of C16 polyunsaturated fatty acids, including C16:3 isomers researchgate.net. The fatty acid composition can be influenced by diet and environmental factors.

The application of advanced lipidomics methodologies continues to expand our understanding of the distribution, metabolism, and function of this compound and its isomers in biological systems. The generation of more comprehensive and quantitative datasets will be crucial for elucidating the specific roles of these important fatty acids in health and disease.

Future Directions and Advanced Research Perspectives on Hexadecatrienoic Acid

Elucidating the Regulatory Networks of Hexadecatrienoic Acid Metabolism

The metabolism of this compound is a tightly controlled process, and future research will focus on fully mapping the complex regulatory networks that govern its synthesis and conversion into bioactive derivatives. researchgate.net This involves identifying key enzymes, transcription factors, and signaling molecules that respond to developmental cues and environmental stressors.

The biosynthesis and subsequent modification of this compound are orchestrated by a series of enzymes whose expression and activity are subject to complex regulation. nih.gov Key among these are the fatty acid desaturases (FADS), which introduce double bonds into the fatty acid backbone. biorxiv.org Genetic variants within the FADS gene cluster are known to be involved in the regulation of fatty acid metabolism. nih.gov Once synthesized, this compound can be metabolized by the lipoxygenase (LOX) pathway. nih.govresearchgate.net Different plant lipoxygenases exhibit varying specificities, converting 16:3 into a range of hydroperoxides, which are precursors to potent signaling molecules. nih.gov

These metabolic products, particularly oxylipins like dinor-12-oxo-phytodienoic acid (dn-OPDA), function as key signaling molecules. researchgate.net In the bryophyte Marchantia polymorpha, dn-OPDA, derived from the hexadecanoid pathway, is the primary bioactive jasmonate that binds to the conserved COI1 receptor to regulate stress responses. biorxiv.orgnih.govresearchgate.net This highlights the role of 16:3 derivatives in activating downstream signaling cascades that modulate gene expression related to plant defense and development. mdpi.commdpi.com Understanding how these signaling molecules interact with other hormonal pathways is a key area for future investigation. mdpi.com The regulation can also occur via feedback loops; for instance, treatment with dn-OPDA can increase the capacity of leaf extracts to process other fatty acids, suggesting a self-regulatory mechanism for the biosynthetic pathway. researchgate.net

Regulatory ComponentClass/FamilySpecific Example(s)Function in 16:3 Metabolism
EnzymesFatty Acid Desaturases (FADs)FAD5Catalyzes the synthesis of precursors to 16:3. nih.govresearchgate.net
EnzymesLipoxygenases (LOX)Maize 9-LOX, Soybean LOX1/LOX2Oxygenate 16:3 to produce various hydroperoxides, the first step in oxylipin synthesis. nih.gov
Signaling MoleculesJasmonates/Oxylipinsdinor-12-oxo-phytodienoic acid (dn-OPDA)Bioactive derivative of 16:3 that triggers defense and developmental responses. biorxiv.orgnih.gov
Genetic FactorsGene ClustersFADS gene clusterContains genes for desaturase enzymes, with genetic variants influencing fatty acid profiles. nih.gov

Evolutionary Trajectories of this compound Biosynthetic Pathways

The biosynthetic pathway for this compound has a deep evolutionary history, and tracing its trajectory provides insights into plant adaptation. Comparative genomics and phylogenetic analyses are powerful tools for reconstructing the evolutionary history of the enzymes and pathways involved. mdpi.compressbooks.pub

Research has revealed that the function of key enzymes in this pathway is ancient and highly conserved. A study on the liverwort Marchantia polymorpha and the vascular plant Arabidopsis thaliana identified an orthologous Fatty Acid Desaturase 5 (FAD5) enzyme essential for 16:3 synthesis in both species. nih.gov This indicates that the FAD5 function has been conserved for over 450 million years of independent evolution, highlighting its fundamental importance. nih.govresearchgate.net In these plants, the hexadecanoid pathway, starting from 16:3, is the primary source for the bioactive jasmonate dn-OPDA. nih.gov

Conversely, studies of glycerolipid synthesis in higher plants have identified two main pathways for producing membrane lipids: the "prokaryotic" pathway in the chloroplast, which can produce 16:3, and the "eukaryotic" pathway involving the endoplasmic reticulum. syntheselabor.de It has been suggested that the prokaryotic pathway, and thus the ability to synthesize significant amounts of 16:3, was lost in a large proportion of Angiosperm species during evolution. syntheselabor.de This evolutionary divergence, where some plant lineages retained the pathway while others lost it, presents a fascinating area for future research into the adaptive advantages and disadvantages of maintaining 16:3 synthesis. Understanding the selective pressures that led to the loss or retention of this pathway could reveal its specific roles in different plant groups.

Unraveling Complex Roles in Inter-Organismal Interactions (e.g., Plant-Symbiont Communication)

This compound and its derivatives are emerging as critical signaling molecules in the complex chemical dialogues between plants and other organisms. These interactions range from symbiotic relationships with beneficial microbes to defense against pathogens and herbivores. mdpi.com Oxylipins, derived from fatty acids, are ancient signaling molecules and are ideal candidates for inter-kingdom communication. mdpi.com

In the context of plant defense, jasmonates derived from the hexadecanoid pathway are well-known regulators of responses to wounding and insect feeding. nih.gov These signals can induce the production of toxic compounds or other defense mechanisms. mdpi.com Furthermore, plants can recognize certain fatty-acid-derived quorum sensing molecules from pathogenic bacteria as danger signals, triggering immune gene expression and enhancing resistance. mdpi.com

Perhaps most intriguingly, lipids play a central role in mutualistic symbioses, such as the arbuscular mycorrhiza (AM), an association between most land plants and Glomeromycotina fungi. nih.gov In this relationship, the plant not only provides photosynthetically fixed carbon in the form of sugars but also lipids. jic.ac.uk Research has shown that arbuscular mycorrhizal fungi are fatty acid auxotrophs, meaning they cannot synthesize their own fatty acids and rely on the host plant for them. jic.ac.uk The plant, in turn, upregulates a lipid biosynthetic pathway in the root cells that accommodate the fungal arbuscules, facilitating the transfer of lipids to the fungus. jic.ac.uk While the precise profile of all fatty acids transferred is still under investigation, this discovery highlights a fundamental role for plant-derived lipids in sustaining this widespread and ecologically vital symbiosis. Future work will aim to determine the specific role of 16:3 and its derivatives in establishing and maintaining these plant-symbiont communications.

Systems Biology Approaches for Comprehensive Understanding

To fully grasp the multifaceted roles of this compound, a holistic, systems-level approach is necessary. Systems biology integrates high-throughput experimental data with computational modeling to understand how the interactions of individual components give rise to the behavior of the entire system. nih.gov This approach is essential for decoding the complex, dynamic, and spatially organized nature of lipid metabolism and signaling. researchgate.net

A systems biology framework for studying this compound would involve the integration of multiple 'omics' datasets. frontiersin.org

Genomics and Transcriptomics: Genome-wide analyses can identify all the genes involved in the 16:3 biosynthetic and signaling pathways. nih.gov Transcriptomics (e.g., via RNA-Seq) can then reveal how the expression of these genes changes in response to different developmental stages, environmental conditions, or interactions with other organisms. nih.govmdpi.com

Proteomics: This provides a quantitative assessment of the proteins—the enzymes and receptors—that carry out the metabolic and signaling functions, offering a layer of information beyond gene expression. nih.govmdpi.comnih.gov

Lipidomics: Advanced analytical techniques like mass spectrometry allow for the comprehensive profiling of all lipids, including 16:3 and its various oxidized derivatives, in a given sample. researchgate.net This provides a direct snapshot of the metabolic output of the pathway.

By integrating these large-scale datasets, researchers can construct detailed metabolic models of the this compound network. mdpi.comyoutube.com These computational models can be used to predict metabolic fluxes, identify key regulatory control points, and generate new hypotheses about how the pathway functions and is regulated within the broader context of plant metabolism and physiology. youtube.comnih.gov Ultimately, these systems-level investigations will move the field beyond studying individual components in isolation to a comprehensive understanding of this compound's role in the intricate web of life. nih.gov

Q & A

Q. How can hexadecatrienoic acid be efficiently extracted and purified from biological samples?

The Bligh-Dyer method is widely used for lipid extraction due to its reproducibility and speed. Homogenize wet tissue with chloroform-methanol (1:2 ratio), then add chloroform and water to separate lipids into the chloroform layer. Purification involves isolating this layer and evaporating the solvent under nitrogen. This method minimizes lipid degradation and is adaptable for tissues like muscle or plant matter .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are essential. NMR identifies double-bond positions (e.g., 7,10,13 in 7,10,13-hexadecatrienoic acid) via coupling patterns and chemical shifts. High-resolution MS confirms molecular weight (C₁₆H₂₆O₂; 250.3764 g/mol) and fragmentation patterns. Reference databases like NIST Chemistry WebBook provide standardized spectral data for validation .

Q. How should researchers document synthetic protocols for this compound derivatives?

Include detailed steps for reaction conditions (temperature, catalysts), purification methods (e.g., column chromatography), and characterization data (NMR, MS, purity assays). For reproducibility, specify vendors and grades of reagents. Follow journal guidelines to balance brevity and completeness, placing extensive protocols in supplementary materials .

Advanced Research Questions

Q. How can experimental designs evaluate this compound’s antioxidant effects in cellular models?

Use in vitro oxidative stress models (e.g., H₂O₂-treated embryos or cell lines). Include three groups: treated (this compound + stressor), negative control (stressor alone), and untreated control. Measure outcomes like ROS levels (via fluorescent probes) and mitochondrial membrane potential (MMP, using JC-1 dye). Statistical power analysis should guide sample sizes to address variability .

Q. What strategies resolve contradictions in reported bioactivities of this compound isomers?

Conduct systematic reviews to compare isomer-specific effects (e.g., 6,9,12 vs. 7,10,13 configurations). Use in silico tools (molecular docking) to predict binding affinities to targets like antioxidant enzymes. Validate findings with dose-response assays and orthogonal methods (e.g., RNA-seq to identify pathways affected by each isomer) .

Q. How should researchers integrate this compound into lipidomic studies while ensuring data accuracy?

Employ high-sensitivity LC-MS/MS with multiple reaction monitoring (MRM) for quantification. Normalize data to internal standards (e.g., deuterated fatty acids). Validate using spike-recovery experiments and inter-laboratory comparisons. Address matrix effects by matching calibration curves to the sample type (e.g., plasma vs. tissue) .

Q. What frameworks guide hypothesis generation for this compound’s role in metabolic pathways?

Apply the FINER criteria: Ensure hypotheses are Feasible (e.g., measurable endpoints), Interesting (novel mechanisms like PPAR-γ modulation), Novel (understudied lipid species), Ethical (approved models), and Relevant (links to diseases like metabolic syndrome). Use PICO to define Population (cell type), Intervention (dose), Comparison (untreated controls), and Outcomes (gene expression changes) .

Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

Pre-register protocols on platforms like Open Science Framework. Share raw data (spectra, chromatograms) and code for analysis in public repositories. Use standardized buffers and cell lines (e.g., ATCC-validated) to minimize batch effects. Replicate key experiments across independent labs .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound?

Use nonlinear regression to calculate EC₅₀/IC₅₀ values. For omics data, apply false discovery rate (FDR) correction to multi-comparison scenarios. Include effect size metrics (e.g., Cohen’s d) to contextualize biological significance. Software like GraphPad Prism or R/Bioconductor packages are recommended .

Q. How to contextualize this compound findings within existing literature?

Perform citation tracing via Google Scholar to identify seminal papers and controversies. Use tools like VOSviewer for co-citation network analysis. Critically appraise conflicting results by comparing methodologies (e.g., purity of compounds, assay sensitivity) and proposing mechanistic studies to bridge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.